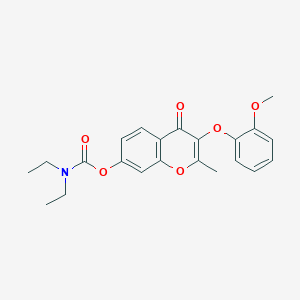
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel chromene compounds, specifically 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, were synthesized through reductive amination. This process involved the reaction of a chromene intermediate with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Although the target molecule "3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate" was not directly synthesized in these studies, the methodologies employed for the synthesis of chromene derivatives could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structures of the synthesized chromene derivatives in the first study were characterized using IR, ^1H NMR, ^13C NMR, and mass spectroscopy . These techniques are crucial for confirming the structure of newly synthesized compounds, including the target molecule. The detailed structural analysis ensures the correct identification of the synthesized compounds, which is essential for further biological studies and applications.
Chemical Reactions Analysis
The second study explored the reactivity of a different chromene derivative, specifically 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This compound underwent various reactions, including interactions with aniline, o-phenylenediamine, and o-aminophenol. Additionally, thermal cyclization and hydrolysis followed by treatment with SOCl2 were investigated, leading to the formation of several interesting fluorinated chromene and furan derivatives . These reactions demonstrate the versatility of chromene derivatives in chemical transformations, which could be extrapolated to the synthesis and reactivity of "3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate".
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their reactivity, solubility, and overall biological activity. In the first study, the antimicrobial activity of the synthesized chromene derivatives was evaluated, and the compounds exhibited significant antibacterial and antifungal activities . The second study did not directly address the physical properties of the synthesized compounds but provided insight into the thermal stability and reactivity of the chromene core under various conditions . These findings are important for understanding the behavior of chromene derivatives in biological systems and could inform the properties of the target molecule.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research in the field of organic chemistry has led to the synthesis of various aromatic carbamates derivatives featuring a chromen-2-one fragment. These compounds are synthesized through condensation reactions involving methyl N-(3-hydroxyphenyl)carbamate with ethyl trifluoromethylacetoacetate and other reagents, leading to chromene derivatives with potential applications in medicinal chemistry and materials science. The versatility in the synthesis approach allows for the creation of derivatives with different functional groups, potentially expanding their utility across various scientific domains (Velikorodov et al., 2014).
Antibacterial Activity
The antibacterial properties of synthesized new derivatives of 4-hydroxy-chromen-2-one have been explored, showing significant bacteriostatic and bactericidal activities. These findings suggest potential applications in developing new antibacterial agents, highlighting the importance of chromene derivatives in addressing microbial resistance issues. The use of advanced instrumental methods for characterizing these compounds underlines their potential in scientific research dedicated to improving antibacterial therapies (Behrami & Dobroshi, 2019).
Synthesis of Complex Molecules
The synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions demonstrates the capacity of chromene derivatives to form complex molecules with significant potential in catalysis and materials science. These complexes, characterized by their structural and spectral properties, may find applications in the development of new materials and as catalysts in organic synthesis, showcasing the diverse applications of chromene derivatives in chemical research (Budzisz et al., 2004).
Antimicrobial and Enzyme Inhibition Studies
The synthesis of novel chromone-pyrimidine coupled derivatives has been explored, with a focus on their antimicrobial activity, enzyme assay, docking study, and toxicity study. These studies indicate the potential of chromene derivatives in the development of new antimicrobial agents and their application in understanding enzyme inhibition mechanisms. The research into the ADMET properties and non-cytotoxic nature of these compounds further emphasizes their potential in pharmaceutical research, particularly in designing drugs with favorable pharmacokinetic profiles (Tiwari et al., 2018).
Propriétés
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-11-12-16-19(13-15)27-14(3)21(20(16)24)29-18-10-8-7-9-17(18)26-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCZASWIHGLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
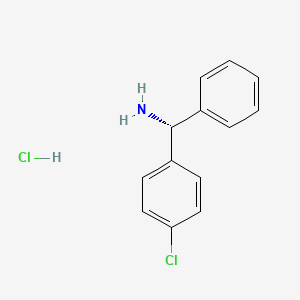
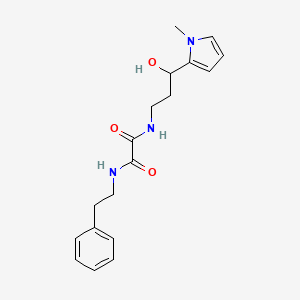
![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)
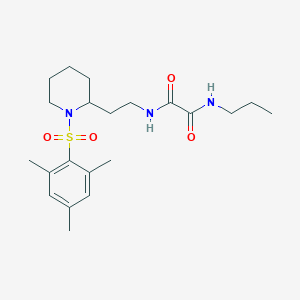
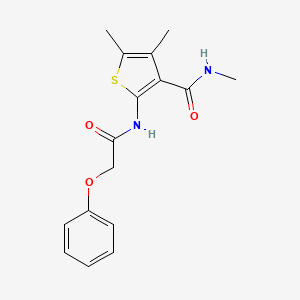
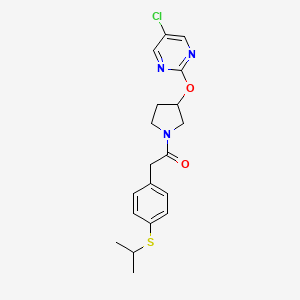
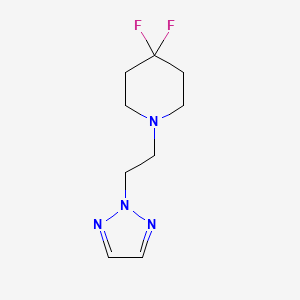
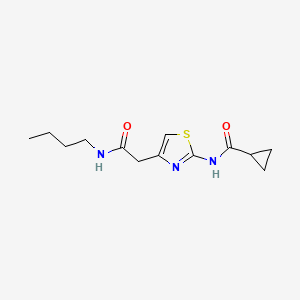
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)
![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
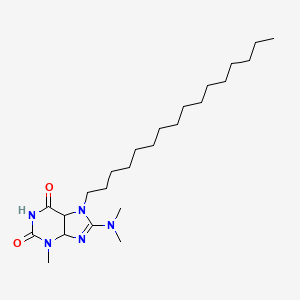
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)